molecular formula C21H14N4OS2 B2991958 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 886902-72-3

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2991958
CAS RN: 886902-72-3
M. Wt: 402.49
InChI Key: NNKQXDXXWSPQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BPT and has been synthesized using various methods.

Scientific Research Applications

Photocatalytic Aerobic Oxidation

This compound has been integrated into Metal–Organic Frameworks (MOFs) for photocatalytic aerobic oxidation . MOFs are promising for heterogeneous photocatalysis due to their structural designability and tunability of photon absorption. The compound’s donor–acceptor–donor conjugated π-system facilitates fast charge separation, which is crucial in regulating photochemical properties.

Antimicrobial Activities

Derivatives of benzothiazole compounds have been synthesized and evaluated for their antimicrobial activities . The structural framework of benzothiazole provides a versatile backbone for creating compounds that can interact with various microbial enzymes and receptors, potentially leading to the development of new antimicrobial agents.

Environmental Monitoring

Benzothiazole derivatives are used in developing assays for environmental monitoring, such as the detection of benzo[a]pyrene in edible oils . The high sensitivity and specificity of these assays make them valuable tools for ensuring food safety and public health.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4OS2/c26-20(19-23-15-8-1-3-10-17(15)27-19)25(13-14-7-5-6-12-22-14)21-24-16-9-2-4-11-18(16)28-21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKQXDXXWSPQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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